Pedunculosumoside F
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Pedunculosumoside F, being a homoflavonoid glucoside, can undergo various chemical reactions typical of flavonoids and glycosides. These reactions include:
Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.
Substitution: Glycosides can undergo substitution reactions where the glycosidic bond is cleaved and replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pedunculosumoside F has several scientific research applications, including:
Chemistry: It is used as a reference compound for studying the chemical properties and reactions of homoflavonoid glucosides
Biology: Its cytotoxicity against HepG2 22.15 cells makes it a useful compound for studying cell viability and cytotoxicity assays
Medicine: Although it lacks anti-HBV activity, its analogs have shown potential in blocking HBsAg secretion in HBV-infected cells, making it a compound of interest for antiviral research
Industry: This compound can be used in the development of natural product-based pharmaceuticals and as a standard for quality control in the production of herbal medicines
Mechanism of Action
The mechanism of action of Pedunculosumoside F involves its interaction with cellular components leading to cytotoxic effects. Its analogs, however, have been shown to block HBsAg secretion in HBV-infected cells, suggesting a potential mechanism involving the inhibition of viral protein secretion .
Comparison with Similar Compounds
Pedunculosumoside F is similar to other homoflavonoid glucosides isolated from Ophioglossum pedunculosum, such as Pedunculosumoside C . These compounds share similar chemical structures and biological activities, but this compound is unique in its specific cytotoxicity profile and lack of anti-HBV activity . Other similar compounds include various flavonoid glycosides that exhibit different biological activities and chemical properties.
Properties
CAS No. |
1283600-08-7 |
---|---|
Molecular Formula |
C28H32O17 |
Molecular Weight |
640.5 g/mol |
IUPAC Name |
5-hydroxy-3-(hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c29-6-11-19(34)18-13(33)4-10(41-27-24(39)22(37)20(35)16(7-30)44-27)5-15(18)42-26(11)9-1-2-14(12(32)3-9)43-28-25(40)23(38)21(36)17(8-31)45-28/h1-5,16-17,20-25,27-33,35-40H,6-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,27-,28-/m1/s1 |
InChI Key |
VWMQUPAZXJVKFZ-KJBTZJKUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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